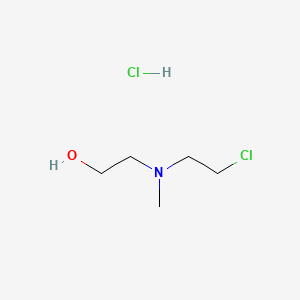
Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride is a chemical compound that belongs to the class of alkylating agents. These compounds are known for their ability to introduce alkyl groups into molecules, which can lead to various chemical reactions and biological effects. This compound is often used in scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride typically involves the reaction of methylamine with 2-chloroethanol and 2-hydroxyethyl chloride. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely but may include different amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, including its potential as an alkylating agent in DNA research.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modify DNA.
Industry: Utilized in the production of various chemicals and materials, including pharmaceuticals and polymers.
Mechanism of Action
The mechanism of action of Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride involves its ability to alkylate nucleophilic sites in molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules, resulting in changes to their structure and function. The molecular targets and pathways involved in these effects are often studied to understand the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkylating agents such as:
- Ethylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
- Propylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
- Butylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
Uniqueness
Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride is unique due to its specific alkylating properties and the presence of both chloroethyl and hydroxyethyl groups
Properties
CAS No. |
63905-05-5 |
|---|---|
Molecular Formula |
C5H13Cl2NO |
Molecular Weight |
174.07 g/mol |
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7(3-2-6)4-5-8;/h8H,2-5H2,1H3;1H |
InChI Key |
AUGMWYNLICCJLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















